molecular formula C20H24Cl2N4O4S B10936819 2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10936819
M. Wt: 487.4 g/mol
InChI Key: GWCXNCWDDOGPJP-UHFFFAOYSA-N
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Description

2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a dichlorophenoxy group, and a morpholine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the dichlorophenoxy group through a nucleophilic substitution reaction. The morpholine moiety is then attached via a condensation reaction with hydrazinecarbothioamide. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include furanones, amines, and substituted phenoxy derivatives .

Scientific Research Applications

2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes such as antimicrobial effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide is unique due to its combination of a furan ring and a morpholine moiety

Properties

Molecular Formula

C20H24Cl2N4O4S

Molecular Weight

487.4 g/mol

IUPAC Name

1-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C20H24Cl2N4O4S/c21-14-2-4-17(16(22)12-14)29-13-15-3-5-18(30-15)19(27)24-25-20(31)23-6-1-7-26-8-10-28-11-9-26/h2-5,12H,1,6-11,13H2,(H,24,27)(H2,23,25,31)

InChI Key

GWCXNCWDDOGPJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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